
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate” is a complex organic molecule that likely contains a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms) and a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms). The exact properties and uses of this specific compound are not clear from the available literature .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as thioxopyrimidines and their condensed analogs, are often synthesized using [3+3], [4+2], [5+1] cyclization processes or domino reactions .Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Research has shown that derivatives of pyridine and pyrazine, which are structurally related to 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. These compounds, including pivaloyloxymethyl derivatives, were designed to increase lipophilicity and enhance cellular permeability, aiming for improved antimycobacterial efficacy. The derivatized isosteres are expected to undergo biotransformation by esterases to the active species upon entering the mycobacterial cell, demonstrating a novel approach to targeting tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Chemical Synthesis and Catalysis
The compound has applications in chemical synthesis and catalysis, particularly in the palladium-catalyzed, copper-promoted cross-dehydrogenative-coupling (CDC) of electron-deficient thiazoles with azine N-oxides. This process involves dual C–H activations and highlights the role of copper(II) pivalate as an effective dual-function reagent. Such methodologies enable the construction of complex molecules, including 2-thiazolyl pyridine moieties, which are valuable in various chemical and pharmaceutical applications (Fu et al., 2013).
Propiedades
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-11(18-13(17)14(2,3)4)16-12(19-9)10-6-5-7-15-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYABRWGCMWMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2841354.png)
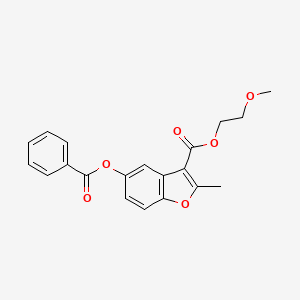
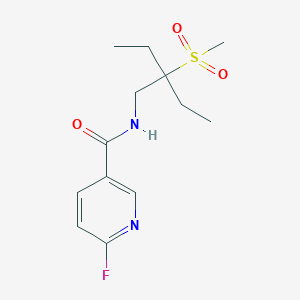

![4-(4-chlorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2841359.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841360.png)
![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride](/img/structure/B2841362.png)
![N-(5-((3-chloro-4-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2841364.png)
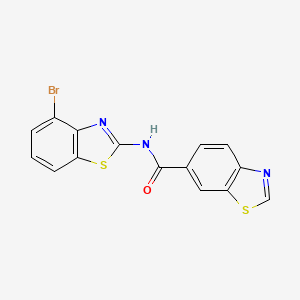
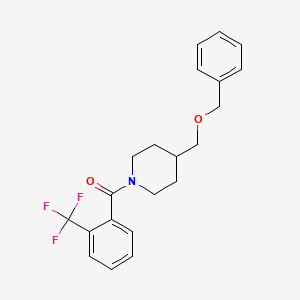
![2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2841367.png)
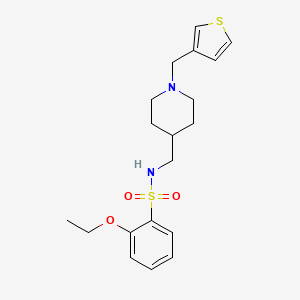
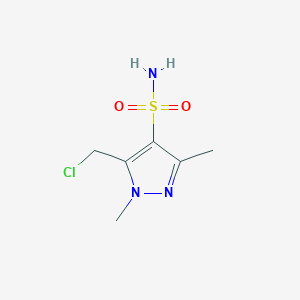
![Ethyl [(2,4-dinitrophenyl)thio]acetate](/img/structure/B2841374.png)